molecular formula C10H17N5O2 B1452038 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine CAS No. 596818-13-2

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine

Cat. No. B1452038
M. Wt: 239.27 g/mol
InChI Key: JNJTZBMFPMPDJR-UHFFFAOYSA-N
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Description

“1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H17N5O2 . It has a molecular weight of 239.28 . The IUPAC name for this compound is 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-piperidinamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N5O2/c1-16-9-12-8(13-10(14-9)17-2)15-5-3-7(11)4-6-15/h7H,3-6,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Scientific Research Applications

Application in Glycoside Synthesis

  • Scientific Field : Organic Chemistry, specifically Carbohydrate Chemistry .
  • Summary of the Application : 4,6-Dimethoxy-1,3,5-triazin-2-yl glycosides are used as glycosyl donors in the synthesis of 1,2-cis-glycosides . This method is applied not only to monosaccharides, but also to di- and oligosaccharides .
  • Methods of Application : The glycosyl donors are prepared in one step from free saccharides without protection of the hydroxy groups. They are then stereoselectively and equivalently converted to the corresponding 1,2-cis-glycosides using a catalytic amount of a metal catalyst .
  • Results or Outcomes : The reaction successfully produces 1,2-cis-glycosides from a variety of saccharides, demonstrating the versatility and utility of this method in carbohydrate chemistry .

Application in Peptide Synthesis

  • Scientific Field : Biochemistry, specifically Peptide Synthesis .
  • Summary of the Application : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis .
  • Methods of Application : The reagent is used to activate the carboxylic acid group of an amino acid, allowing it to react with the amine group of another amino acid to form a peptide bond .
  • Results or Outcomes : This method allows for the synthesis of peptides with high yield and high enantiomeric purity .

Application in Esterification

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride can be used as a condensing agent for the esterification of carboxylic acids with alcohols .
  • Methods of Application : The reagent is used to activate the carboxylic acid, allowing it to react with an alcohol to form an ester .
  • Results or Outcomes : This method allows for the synthesis of esters from a variety of carboxylic acids and alcohols .

Application in Amide Synthesis

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride can be used as a condensing agent for the synthesis of amides .
  • Methods of Application : The reagent is used to activate the carboxylic acid group of a carboxylic acid, allowing it to react with an amine to form an amide .
  • Results or Outcomes : This method allows for the synthesis of amides from a variety of carboxylic acids and amines .

Application in Pharmaceutical Intermediates

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate is used as a pharmaceutical intermediate .
  • Methods of Application : This reagent is used in the synthesis of various pharmaceutical compounds .
  • Results or Outcomes : The use of this reagent can lead to the production of a variety of pharmaceutical compounds .

properties

IUPAC Name

1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c1-16-9-12-8(13-10(14-9)17-2)15-5-3-7(11)4-6-15/h7H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJTZBMFPMPDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCC(CC2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Muguruma, R Nagatomo, S Kamatsuki… - … of Pharmaceutical and …, 2022 - Elsevier
An efficient analytical platform is required to characterize the human metabolome in pathology. For this purpose, ultra-high performance liquid chromatography with tandem mass …
Number of citations: 5 www.sciencedirect.com

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